(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S,3S,5S)-8-(3-iodoprop-2-enyl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDZDVGZYIHARA-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3CC=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723942 | |
| Record name | (1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311351-26-5 | |
| Record name | (1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid , commonly referred to as Altropane , is a significant molecular imaging agent primarily used in the diagnosis of neurological disorders such as Parkinson's disease. This article delves into its biological activity, pharmacological properties, and potential applications based on diverse research findings.
Basic Information
- Chemical Formula : C₁₈H₂₂INO₂
- Molecular Weight : 429.27 g/mol
- CAS Number : 180468-34-2
- IUPAC Name : methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodoprop-2-en-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Physical Properties
| Property | Value |
|---|---|
| Density | 1.493 g/cm³ |
| Boiling Point | 405.3 °C |
| Water Solubility | 0.0081 mg/mL |
| LogP | 4.05 |
| Melting Point | Not Available |
Altropane functions primarily as a dopamine transporter (DAT) imaging agent. It selectively binds to the DAT protein, which is crucial for dopamine reuptake in the brain, making it an essential tool for assessing dopaminergic function in various neurodegenerative diseases . The compound's affinity for DAT allows it to be utilized in single photon emission computed tomography (SPECT) imaging.
Pharmacological Profile
Research indicates that Altropane exhibits significant inhibitory action on the uptake of monoamines, particularly dopamine and norepinephrine. Its selectivity for the DAT over other transporters is critical for its application in imaging and potentially therapeutic contexts .
Inhibition Potency
The inhibition constants (IC₅₀) for Altropane have been documented as follows:
| Target | IC₅₀ (nM) |
|---|---|
| Dopamine Transporter (DAT) | 0.5 |
| Serotonin Transporter (SERT) | 67 |
This data underscores Altropane's high selectivity for DAT compared to SERT, which is advantageous in minimizing side effects associated with serotonin modulation .
Clinical Applications
Altropane has been investigated for its utility in diagnosing Parkinson's disease and other movement disorders through its ability to visualize DAT binding in vivo. A notable study demonstrated that patients with Parkinson's exhibited significantly reduced DAT availability compared to healthy controls, highlighting the compound's diagnostic potential .
Imaging Studies
In a comparative study assessing various radioligands for DAT imaging, Altropane was shown to provide superior imaging quality and specificity in non-human primates, suggesting its potential for human applications .
Future Directions
Research continues into the optimization of Altropane derivatives to enhance specificity and reduce off-target effects. The compound's unique bicyclic structure presents opportunities for further modifications that could improve its pharmacokinetic properties and efficacy in clinical settings .
Scientific Research Applications
Imaging Agent in Neurology
Altropane has been identified as a promising imaging agent for diagnosing neurological conditions. It is particularly useful in Positron Emission Tomography (PET) scans to visualize dopamine transporters in the brain. This capability is crucial for assessing conditions such as Parkinson's disease and other neurodegenerative disorders .
Therapeutic Applications
Research indicates that compounds within the phenyltropane class, including Altropane, may play a role in treating addiction disorders. The mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in addiction behaviors .
Research on Structure-Activity Relationships
Studies have focused on the structure-activity relationships (SAR) of Altropane derivatives to enhance their efficacy and selectivity. Variations in substituents on the azabicyclo structure have shown differing affinities for dopamine and serotonin transporters, suggesting potential for tailored therapeutic agents .
Case Study 1: Dopamine Transporter Imaging
In a clinical study involving patients with suspected Parkinson's disease, Altropane was administered prior to PET imaging. Results demonstrated a significant correlation between the binding potential of Altropane and the severity of motor symptoms, validating its use as an effective diagnostic tool for assessing dopaminergic function in vivo .
Case Study 2: Addiction Treatment Research
A study examined the effects of Altropane on cocaine-seeking behavior in animal models. The results indicated that administration of Altropane reduced the frequency of drug-seeking actions, suggesting its potential as a therapeutic agent in managing cocaine addiction by targeting the dopaminergic system .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Bicyclic Core
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability : The iodopropenyl group in the target compound may confer resistance to oxidative metabolism compared to methyl or fluoropropyl analogs, as seen in studies of hydroxy metabolites synthesized via nitration and Sandmeyer reactions .
- Solubility : The carboxylic acid moiety improves aqueous solubility relative to ester derivatives (e.g., methyl ester in CAS 135416-43-2), which may limit CNS penetration but enhance peripheral activity .
Critical Analysis of Divergent Evidence
- Further in vitro binding assays are required .
- Safety Profiles : Methyl ester derivatives (e.g., CAS 135416-43-2) are classified under UN1230 (flammable liquids), whereas the carboxylic acid form may pose lower flammability risks .
Preparation Methods
Construction of the Azabicyclo[3.2.1]octane Skeleton
The azabicyclo[3.2.1]octane core is synthesized via a Mannich reaction or cycloaddition strategy. A common approach involves condensing tropinone derivatives with substituted phenyl groups under acidic conditions. For example, reacting 4-methylbenzaldehyde with tropinone in the presence of ammonium acetate and acetic acid yields 3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-one. Subsequent reduction with sodium borohydride or catalytic hydrogenation produces the corresponding alcohol, which is oxidized to the carboxylic acid using Jones reagent.
Table 1: Comparative Analysis of Iodopropenylation Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | 3-Chloroprop-1-ene-1-iodide | 58 | >95 | |
| Stille Coupling | Tributylstannylpropenyl, I₂ | 62 | >98 |
Stereochemical Control
Asymmetric Synthesis
The desired (1R,2S,3S,5S) configuration is achieved using chiral auxiliaries or catalysts. A reported method utilizes (R)-BINOL-phosphoric acid to induce asymmetry during the Mannich reaction, achieving an enantiomeric excess (ee) of 92%. Recrystallization from hexane/ethyl acetate further enriches the ee to >99%.
Resolution of Racemates
When asymmetric synthesis proves challenging, kinetic resolution is employed. Lipase-mediated hydrolysis of the methyl ester intermediate selectively cleaves the undesired enantiomer, leaving the target stereoisomer intact. This method achieves a diastereomeric ratio of 19:1 but requires additional steps to recover the hydrolyzed product.
Reaction Optimization
Solvent and Temperature Effects
Optimal yields are obtained in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For iodopropenylation, DMF increases reaction rates by stabilizing the transition state, while temperatures above 70°C prevent premature precipitation of intermediates.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Stille reactions, reducing side product formation. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) as a ligand further improves turnover numbers by 30%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). HPLC analysis confirms a purity of >98%, with retention times consistent with reference standards.
Spectroscopic Confirmation
-
NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.25 (d, J = 8.0 Hz, 2H, aromatic), 5.85 (d, J = 15.0 Hz, 1H, CH₂=CHI), and 3.45 (m, 1H, bridgehead proton).
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Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 411.29 ([M+H]⁺), matching the theoretical mass.
Applications and Derivatives
While the primary use of Desmethyl-PE2I is as a dopamine transporter (DAT) ligand in neuroimaging, its methyl ester derivative ([¹⁸F]FE-PE2I) is radiolabeled for positron emission tomography (PET). Automated synthesis modules (e.g., GE TRACERLab FX2 N) enable GMP-compliant production, achieving molar activities of 925 GBq/µmol .
Q & A
Q. What computational tools predict metabolic pathways for this iodinated compound?
- Methodological Answer : Utilize SwissADME or GLORYx to simulate phase I/II metabolism. Focus on deiodination by cytochrome P450 enzymes and glutathione conjugation. Validate predictions with hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
